Physicochemical Property Differentiation: Calculated logP and Topological PSA Distinguish 6-yl from 7-yl Positional Isomers
The target compound (6-yl regioisomer, CAS 946288-98-8) exhibits a computed XLogP3-AA value of 4.3 and a topological polar surface area (tPSA) of 62.6 Ų [1]. While the 7-yl positional isomer (CAS 946244-00-4) shares the same molecular formula and molecular weight (425.3 g/mol), the different attachment point of the benzamide group alters the molecular shape and electronic distribution, which is expected to influence passive membrane permeability and target-binding pose geometry based on established tetrahydroquinoline SAR [2]. No experimental logP or tPSA data are currently available for the 7-yl isomer in authoritative databases for direct head-to-head comparison. This represents a class-level inference based on scaffold topology differences observed in BET bromodomain inhibitor patents [2].
| Evidence Dimension | Computed physicochemical properties (XLogP3-AA, tPSA) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.3; tPSA = 62.6 Ų; MW = 425.3 g/mol |
| Comparator Or Baseline | 7-yl positional isomer (CAS 946244-00-4): Same MW, no independent experimental logP or tPSA reported |
| Quantified Difference | Structural regioisomerism; property differences inferred from scaffold topology but not experimentally quantified in a direct comparison study |
| Conditions | Computed properties from PubChem (XLogP3-AA, Cactvs tPSA); no dedicated comparative experimental study identified |
Why This Matters
Regioisomeric differentiation is critical for procurement decisions because the 6-yl and 7-yl isomers, despite identical molecular formulas, are expected to exhibit different pharmacokinetic and target-engagement profiles that preclude their interchangeable use in SAR campaigns.
- [1] PubChem Compound Summary for CID 27554992. Computed Properties: XLogP3-AA and Topological Polar Surface Area. National Center for Biotechnology Information. Accessed April 2026. View Source
- [2] Amans, D., et al. (2015). Tetrahydroquinoline derivatives useful as bromodomain inhibitors. US Patent US8993554B2. GlaxoSmithKline LLC. See Formula I and regioisomer-specific examples. View Source
